molecular formula C14H15F2N3O B2396250 N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1423419-32-2

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

Cat. No. B2396250
CAS RN: 1423419-32-2
M. Wt: 279.291
InChI Key: AXPZLUJNEOCHSE-UHFFFAOYSA-N
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Description

“N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is a γ-secretase inhibitor . It induces neuronal differentiation and blocks Notch signaling . The γ-secretase inhibitor reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .


Synthesis Analysis

The synthesis of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” involves various chemical reactions. The Dimroth rearrangement is one of the key steps in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another study showed that the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane .


Molecular Structure Analysis

The molecular structure of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” is complex and involves various chemical bonds and interactions . The analysis of crystal morphology, crystal structure, and the twin law allowed us to conclude that the weakest interactions in the structure occur between the layers parallel to the (100) lattice planes .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, the fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

Scientific Research Applications

Mechanism of Action

The compound is a γ-secretase inhibitor and reduces Aβ40 and Aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo . It also blocks Notch signaling . The fluorine-containing compound N’-(3,5-difluorophenyl)-benzenecarbothiohydrazide was found to be the most effective at increasing the electric barrier for anion permeation into the hydrophobic region of the membrane and reducing the conductance of anion-permeable syringomycin pores .

Safety and Hazards

The safety data sheet for a related compound, “3,5-Difluorophenyl isocyanate”, indicates that it is flammable and toxic if swallowed. It is harmful in contact with skin and causes skin and eye irritation. It may cause an allergic skin reaction and is harmful if inhaled .

Future Directions

Future research could focus on the development of new derivatives of “N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide” that could enhance its therapeutic potential .

properties

IUPAC Name

N-(3,5-difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-2-3-18-4-6-19(7-5-18)14(20)17-13-9-11(15)8-12(16)10-13/h1,8-10H,3-7H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZLUJNEOCHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)NC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Difluorophenyl)-4-prop-2-ynylpiperazine-1-carboxamide

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